molecular formula C7H10N2O3 B6279012 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid CAS No. 949034-42-8

3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B6279012
CAS No.: 949034-42-8
M. Wt: 170.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyethyl)-1H-pyrazole-5-carboxylic acid ( 949034-42-8) is a pyrazole-based carboxylic acid with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . This compound serves as a versatile chemical intermediate and privileged scaffold in medicinal and agrochemical research. Its structure features a pyrazole core substituted with a 2-methoxyethyl chain and a carboxylic acid group, which provides a handle for further synthetic derivatization . In pharmaceutical research, this compound and its structural analogs are investigated as key precursors in the synthesis of heteroaromatic inhibitors for metalloproteases, such as meprin α and meprin β . These targets are implicated in a range of diseases, including cancer, Alzheimer's disease, and fibrotic disorders . The carboxylic acid moiety is particularly valuable for constructing hydroxamate derivatives, which act as potent zinc-chelating groups in metalloprotease inhibition . Furthermore, related pyrazole-5-carboxylic acid derivatives have demonstrated significant potential in materials science, with computational studies (DFT) on similar structures indicating strong UV absorption properties suitable for optoelectronic applications . In agrochemistry, pyrazole-5-carboxylic acid derivatives are recognized for their insecticidal activities . Structural modifications, particularly the conversion of the acid to amide functional groups, have been shown to yield compounds with excellent efficacy against pests like Aphis fabae , with some derivatives exhibiting activity comparable to commercial insecticides . Researchers value this compound for its utility in exploring structure-activity relationships (SAR) across these diverse fields. This product is offered For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

949034-42-8

Molecular Formula

C7H10N2O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 3-(2-Methoxyethyl)-3-Oxopropanoate

The precursor ethyl 3-(2-methoxyethyl)-3-oxopropanoate can be synthesized via Claisen condensation between ethyl methoxyacetate and ethyl acetate under basic conditions. For example, sodium ethoxide in ethanol facilitates the formation of the β-keto ester.

Cyclocondensation with Hydrazine

Reacting the β-keto ester with hydrazine hydrate (80–90°C, 8–24 hours) yields ethyl 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylate. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and aromatization.

Typical Conditions

  • Solvent: Ethanol or water

  • Temperature: 60–90°C

  • Yield: 70–85%

Oxidation of 5-Methylpyrazole Derivatives

Oxidation of methyl groups to carboxylic acids is a reliable method for introducing the 5-carboxylic acid moiety. This approach requires prior installation of a methyl group at the 5-position and the methoxyethyl group at the 3-position.

Synthesis of 3-(2-Methoxyethyl)-5-Methyl-1H-Pyrazole

The methyl group at the 5-position can be introduced during cyclocondensation by using a β-keto ester with a methyl group (e.g., ethyl acetoacetate). Subsequent alkylation or etherification at the 3-position with 2-methoxyethyl bromide introduces the methoxyethyl group.

Oxidation with Potassium Permanganate

Treatment of 3-(2-methoxyethyl)-5-methyl-1H-pyrazole with potassium permanganate (KMnO₄) in acidic media (0.1 M HCl, 70°C, 30 minutes) oxidizes the methyl group to a carboxylic acid.

Optimized Parameters

  • Oxidizing Agent: KMnO₄ (1.5 equivalents)

  • Acid: 0.1 M HCl

  • Yield: 75–85%

Hydrolysis of Pyrazole Dicarboxylate Esters

Selective hydrolysis of diethyl pyrazole-3,5-dicarboxylates offers a pathway to monocarboxylic acids. For this compound, this method requires introducing the methoxyethyl group prior to hydrolysis.

Synthesis of Diethyl 3-(2-Methoxyethyl)-1H-Pyrazole-5-Carboxylate

Alkylation of diethyl 1H-pyrazole-3,5-dicarboxylate with 2-methoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone (60°C, 12 hours) installs the methoxyethyl group.

Selective Ester Hydrolysis

Hydrolysis of the 5-ester using potassium hydroxide (KOH) in methanol (3.0 M, 0°C to room temperature, 10 hours) yields the target carboxylic acid.

Key Observations

  • Selectivity: The 3-ester remains intact due to steric hindrance from the methoxyethyl group.

  • Yield: 70–80%

Post-Functionalization via Nucleophilic Substitution

Introducing the methoxyethyl group through nucleophilic substitution on a pre-formed pyrazole ring is viable if a suitable leaving group (e.g., bromide) is present at the 3-position.

Synthesis of 3-Bromo-1H-Pyrazole-5-Carboxylic Acid

Bromination of 3-methyl-1H-pyrazole-5-carboxylic acid with N-bromosuccinimide (NBS) in acetic acid introduces a bromine atom at the 3-position.

Substitution with Sodium Methoxyethylate

Reaction of 3-bromo-1H-pyrazole-5-carboxylic acid with sodium methoxyethylate in dimethylformamide (DMF, 100°C, 6 hours) replaces the bromide with the methoxyethyl group.

Challenges

  • Side Reactions: Elimination to form alkenes may occur under basic conditions.

  • Yield: 60–70%

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Limitations Yield Range
Cyclocondensationβ-Keto ester + hydrazineDirect ring formation with substituentsRequires specialized β-keto ester70–85%
Methyl OxidationKMnO₄ oxidation of methyl groupHigh efficiency for carboxylic acidRequires methyl group installation75–85%
Ester HydrolysisSelective hydrolysis of dicarboxylateHigh selectivityMulti-step synthesis70–80%
Nucleophilic SubstitutionBromide substitution with methoxyethylFlexibility in functionalizationRisk of elimination reactions60–70%

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Cyclocondensation: Ethanol or water as solvents minimize side reactions, with yields dropping by 10–15% in non-polar solvents.

  • Oxidation: Elevated temperatures (>70°C) accelerate KMnO₄-mediated oxidation but may degrade acid-sensitive groups.

Catalytic Enhancements

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves alkylation efficiency in nucleophilic substitutions, increasing yields by 10–15% .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and alcohols, depending on the specific reaction and conditions used.

Scientific Research Applications

Biological Activities

1. Insecticidal Properties
Research indicates that derivatives of 1H-pyrazole-5-carboxylic acids, including 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid, exhibit significant insecticidal activity. A study demonstrated that certain pyrazole derivatives showed high mortality rates against Aphis fabae, with some compounds achieving over 85% mortality at low concentrations (12.5 mg/L) . This suggests that such compounds could be developed into effective insecticides.

2. Antimicrobial Activity
Pyrazole derivatives have also been explored for their antimicrobial properties. The ability to inhibit the growth of various bacteria and fungi makes them potential candidates for developing new antimicrobial agents. The structural features of pyrazoles allow for modifications that can enhance their efficacy against resistant strains.

3. D-amino Acid Oxidase Inhibition
Some pyrazole derivatives are known to act as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders. The inhibition of DAO can lead to increased levels of D-serine, a co-agonist at NMDA receptors, potentially offering therapeutic benefits in conditions like schizophrenia .

Agrochemical Applications

The incorporation of pyrazole structures into agrochemical formulations has been a focus of research due to their promising bioactivity. Compounds like this compound can serve as building blocks for designing new pesticides with improved efficacy and reduced toxicity compared to traditional agents.

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized several pyrazole derivatives, including those with oxazole and thiazole rings, which were evaluated for insecticidal activity against Aphis fabae. The best-performing compound exhibited a mortality rate comparable to commercial insecticides like imidacloprid, highlighting the potential for developing new pest control agents .

Case Study 2: DAO Inhibition and Neuropharmacology

Research on the pharmacological profile of pyrazole derivatives has shown their potential as selective DAO inhibitors. These compounds may play a role in enhancing NMDA receptor activity, thereby contributing to therapeutic strategies for treating schizophrenia and other neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These properties enable the compound to modulate various biological processes, making it a valuable tool in research and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key pyrazole-5-carboxylic acid derivatives and their distinguishing features are summarized below:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Properties/Applications References
3-(2-Methoxyethyl)-1H-pyrazole-5-carboxylic acid 2-Methoxyethyl ~198.2 (calculated) Enhanced solubility in polar solvents; potential for metal coordination
3-(2-Pyridyl)-1H-pyrazole-5-carboxylic acid (H₂L) 2-Pyridyl ~205.2 Forms coordination polymers with transition metals (e.g., Cu²⁺, Co²⁺)
3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid 2-Furyl, methyl at N1 192.17 Used in small-molecule crystallography; commercial availability
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid ester Bromo, 3-chloro-2-pyridinyl ~335.6 (ester form) Synthesized via DDQ oxidation; agrochemical intermediate
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-Methoxybenzyl, methyl at C5 256.27 Studied for antimicrobial activity; Hill notation: C₁₃H₁₄N₂O₃
5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid Methoxy at C5, methyl at N1 170.16 Pharmacophore in kinase inhibitors; CAS 1365939-36-1

Key Observations:

  • Substituent Effects : Electron-donating groups (e.g., methoxyethyl , methoxybenzyl ) improve solubility, while halogens (e.g., bromo ) enhance reactivity for cross-coupling. Heteroaromatic substituents (e.g., pyridyl , furyl ) facilitate metal coordination in supramolecular chemistry.
  • Synthetic Routes :
    • Oxidative Dehydrogenation : DDQ-mediated oxidation converts dihydropyrazoles to aromatic pyrazoles (e.g., 3-bromo derivatives ).
    • Hydrazine Cyclization : Condensation of hydrazines with β-ketoesters yields pyrazole cores (e.g., 5-(p-tolyl) derivatives ).
  • Pharmacological Relevance : Pyrazole-5-carboxylic acids are esterified or amidated to enhance bioavailability (e.g., MST3 inhibitors , angiotensin II antagonists ).

Data Tables

Table 2: Pharmacological Profiles

Compound Biological Activity IC₅₀/ED₅₀ Reference
CV-11974 (Angiotensin II antagonist) Inhibition of AII-induced pressor response 0.033 mg/kg (IV)
5-Substituted-3-methylsulfanyl-pyrazole-4-carboxylates Analgesic (acetic acid-induced writhing test) 25–40% inhibition

Biological Activity

3-(2-Methoxyethyl)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative is characterized by its unique five-membered ring structure, which includes two nitrogen atoms and functional groups that contribute to its reactivity and interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

The structural formula of this compound can be represented as follows:

C8H10N2O3\text{C}_8\text{H}_{10}\text{N}_2\text{O}_3

This compound features a methoxyethyl substituent at the nitrogen atom and a carboxylic acid group at the 5-position of the pyrazole ring. These functional groups are crucial for its biological activity, influencing its interactions with enzymes and cellular pathways.

Mechanisms of Biological Activity

Research indicates that this compound interacts with several biomolecules, influencing metabolic pathways and cellular processes:

  • Energy Metabolism : The compound has been shown to interact with acetyl-CoA synthetase 2 , which plays a critical role in energy production and lipid synthesis. This interaction suggests a potential regulatory effect on cellular energy homeostasis.
  • Cell Signaling Pathways : It affects the AMP-activated protein kinase (AMPK) pathway, which is essential for maintaining cellular energy levels. By modulating AMPK activity, this compound may influence various downstream signaling cascades related to metabolism.
  • Reactive Oxygen Species (ROS) : The compound also impacts the production of reactive oxygen species through interactions with NADPH oxidase , indicating potential antioxidant properties.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Enzyme InteractionInhibits or activates specific enzymes involved in metabolic processes
Antioxidant PotentialModulates ROS production, potentially offering protective effects against oxidative stress
Anti-inflammatoryExhibits properties that may reduce inflammation through modulation of signaling pathways

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameStructural VariationUnique Properties
3-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acidHydroxyethyl group instead of methoxyethylPotentially different solubility and reactivity profiles
3-(2-Ethyl)-1H-pyrazole-5-carboxylic acidEthyl group instead of methoxyethylAltered hydrophobicity and biological activity
3-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acidCarboxylic acid at the 3-positionDifferent reactivity due to positional isomerism

The presence of specific functional groups and their positions on the pyrazole ring confer distinct chemical reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various pathogens. For instance, related pyrazole compounds have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, demonstrating moderate antimicrobial activity .
  • Anti-inflammatory Effects : Research has indicated that certain pyrazole derivatives exhibit anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin. These findings suggest potential therapeutic applications in treating inflammatory diseases .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of pyrazole derivatives on cancer cell lines, revealing significant growth inhibition in certain cases. For example, compounds derived from pyrazoles have shown IC50 values indicating potent anticancer activity against various cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Q & A

Q. How can the synthesis of 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization often involves multi-step reactions, including cyclocondensation, substitution, and hydrolysis. For pyrazole derivatives, NaN₃ in DMF at 50°C has been effective for introducing azide groups . Reaction conditions such as pH (neutral to slightly acidic) and temperature (50–80°C) are critical for minimizing side products. Post-reaction purification via recrystallization (ethanol or toluene) or column chromatography improves purity. For carboxylic acid derivatives, hydrolysis under basic conditions (NaOH or KOH) followed by acidification (HCl) is standard .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Methodological Answer :
SolventSolubility (mg/mL)Stability
Water0.1–0.5 (pH-dependent)Stable at pH 6–8
DMSO>10Stable at -20°C for 6 months
Ethanol2–5Degrades above 60°C
Storage recommendations: Use amber vials to prevent photodegradation and store at -20°C under inert gas .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of pyrazole-5-carboxylic acid derivatives?

  • Methodological Answer : Substituent position significantly impacts bioactivity. For example:
  • Methoxyethyl group at position 2 : Enhances lipophilicity, improving membrane permeability .
  • Carboxylic acid at position 5 : Facilitates hydrogen bonding with target enzymes (e.g., cyclooxygenase-2) .
    Comparative studies of analogs (e.g., 4-chloro vs. 3-ethyl derivatives) reveal that electron-withdrawing groups increase electrophilicity, enhancing enzyme inhibition .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding affinities to targets like kinases or GPCRs. Use crystal structures from the PDB (e.g., 6COX for COX-2) .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • MD Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over time .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Contradictions may arise from:
  • Assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO vs. aqueous buffer) .
  • Cell lines : Variability in membrane transporters or metabolic enzymes .
    Mitigation strategies:
  • Standardize protocols (e.g., NIH/WHO guidelines).
  • Validate results with orthogonal assays (e.g., SPR alongside enzymatic assays) .

Q. What strategies are effective for identifying biological targets of this compound?

  • Methodological Answer :
  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Chemical Proteomics : Use isotopic labeling (SILAC) to compare protein interactions in treated vs. untreated samples .
  • Kinase Screening Panels : Test against libraries (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

Q. How can regioselectivity be controlled during the synthesis of substituted pyrazole derivatives?

  • Methodological Answer :
  • Directing Groups : Use meta-directing substituents (e.g., -COOH) to guide electrophilic substitution .
  • Catalysts : Pd(PPh₃)₄ promotes Suzuki coupling for aryl group introduction at specific positions .
  • Temperature Control : Lower temperatures (0–25°C) favor kinetic over thermodynamic products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.